molecular formula C10H12O3 B1520643 5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde CAS No. 915924-73-1

5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde

Cat. No. B1520643
M. Wt: 180.2 g/mol
InChI Key: JNMHKOWKQBQTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a derivative of tetrahydropyran, which is commonly used in organic synthesis .


Synthesis Analysis

The synthesis of tetrahydropyran derivatives involves the reaction of alcohols and 3,4-dihydropyran, resulting in 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and are commonly used as protecting groups in organic synthesis .


Chemical Reactions Analysis

Tetrahydropyran derivatives, such as “5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde”, can undergo a variety of chemical reactions . For instance, the alcohol in these ethers can be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : 2H-Pyrans (2HPs) are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . The synthesis of 2HPs is a topic of interest in recent literature .
    • Methods : The synthesis of 2HPs involves understanding the physicochemical factors affecting the valence isomerism between 2HPs and 1-oxatrienes . Various synthetic methods have been reported .
    • Results : The review discusses the nature of the different physicochemical factors affecting the valence isomerism and describes the most versatile synthetic methods to access 2HPs .
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

    • Field : Chemical Manufacturing
    • Application Summary : This compound is available for purchase and could be used in various chemical reactions .
    • Results : The compound is available in a liquid state at 20 degrees Celsius and has a molecular weight of 152.20 .
  • 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • Field : Chemical Manufacturing
    • Application Summary : This compound is also available for purchase and could be used in various chemical reactions .
    • Methods : The compound is synthesized and then purified .
    • Results : The compound is available with an assay of 96+% (NMR) .
  • 5-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)isophthalic acid

    • Field : Chemical Manufacturing
    • Application Summary : This compound is available for purchase and could be used in various chemical reactions .
    • Methods : The compound is synthesized and then purified .
    • Results : The compound is available with a molecular weight of 280.28 .
  • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole

    • Field : Chemical Manufacturing
    • Application Summary : This compound is available for purchase and could be used in various chemical reactions .
    • Results : The compound is available in a liquid state at 20 degrees Celsius and has a molecular weight of 152.20 .
  • Synthesis of 2,2,4,5-tetrasubstituted 2HPs

    • Field : Organic Chemistry
    • Application Summary : A metal-free domino strategy has been developed for the synthesis of 2,2,4,5-tetrasubstituted 2HPs .
    • Methods : The strategy made use of an imidazole-catalyzed all-pericyclic domino manifold entailing a sequential propargyl Claisen rearrangement/[1,3]- H shift/oxa-6π-electrocyclization set of reactions .
    • Results : This method provides a new approach to synthesize 2,2,4,5-tetrasubstituted 2HPs .
  • Synthetic strategies of pyran derivatives

    • Field : Organic Chemistry
    • Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives .
    • Methods : The synthesis of pyran derivatives involves multicomponent reaction (MCR) approach which dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .
    • Results : This review focuses on the synthesis of pyran derivatives via one-pot reaction of substituted aromatic aldehydes, malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions .
  • Recent Advances in the Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application Summary : The 2H-pyran (2HP) ring constitutes a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
    • Methods : The synthesis of 2HPs involves understanding the nature of the different physicochemical factors affecting the valence isomerism between 2HPs and 1-oxatrienes . Various synthetic methods have been reported .
    • Results : The review discusses the nature of the different physicochemical factors affecting the valence isomerism and describes the most versatile synthetic methods to access 2HPs .
  • 2H-Pyran synthesis

    • Field : Organic Chemistry
    • Application Summary : Phosphine-catalyzed (3 + 3) annulations between allenoates and 1C,3O-bisnucleophiles provide a facile entry to stable 2H-pyrans which are greatly challenging targets in organic synthesis .
    • Methods : The synthesis of 2H-pyrans involves a phosphine-catalyzed (3 + 3) annulation between allenoates and 1C,3O-bisnucleophiles .
    • Results : The method provides a new approach to synthesize stable 2H-pyrans .

Safety And Hazards

The safety data sheet for a related compound, “1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-(oxan-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHKOWKQBQTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672407
Record name 5-(Oxan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde

CAS RN

915924-73-1
Record name 5-(Oxan-2-yl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Meyers - 2016 - search.proquest.com
With the endeavor to find new efficient synthetic methods to rapidly access diverse molecular structures, great effort has been given to developing new multicomponent coupling …
Number of citations: 2 search.proquest.com

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